1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound classified under piperazine derivatives. Piperazine derivatives are recognized for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry. The compound features a piperazine ring, which is a common structure in various pharmacologically active agents.
The compound can be categorized as follows:
The synthesis of 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves several steps, including cyclization reactions. One common method includes the reaction of protected 1,2-diamines with sulfonium salts under basic conditions. This process often employs an aza-Michael addition between the diamine and an in situ generated sulfonium salt.
Key steps in the synthesis may involve:
The molecular structure of 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can be represented using various chemical notations:
Property | Data |
---|---|
Molecular Formula | C14H22N4O |
Molecular Weight | 262.35 g/mol |
InChI | InChI=1S/C14H22N4O/c1-10... |
InChI Key | MKPYWRRWBWZKOC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC=C1C(C)N)N2CCN(CC2)C(=O)C |
The structure includes a piperazine ring attached to a pyridine moiety, which contributes to its biological activity .
1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo several types of chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions used:
These reactions illustrate the compound's versatility in synthetic chemistry.
The mechanism of action for 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Although the precise pathways are still under investigation, its structural features suggest potential interactions within metabolic pathways .
While specific physical properties such as density and boiling point are not extensively documented, the following data is available:
Property | Value |
---|---|
Melting Point | Not Available |
Density | Not Available |
Flash Point | Not Available |
The compound is stable under standard laboratory conditions but may react under specific circumstances as outlined in the chemical reactions analysis.
1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific applications:
Its diverse applications highlight its significance in both academic research and industrial settings .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3